BENGHE Foundational & Exploratory

Check Availability & Pricing

VU 0365114 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VU 0365114

Cat. No.: B15620989

In-Depth Technical Guide: VU 0365114

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU 0365114 is a versatile small molecule with a dual pharmacological profile. Initially identified
as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor,
it has since been repositioned as a potent microtubule-destabilizing agent with significant
anticancer activity. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical and pharmacological properties, and key experimental protocols
related to VU 0365114, intended to facilitate further research and drug development.

Chemical Structure and Properties

VU 0365114, with the IUPAC name 1-[(1,1'-Biphenyl)-4-yImethyl]-5-(trifluoromethoxy)-1H-
indole-2,3-dione, is a synthetic compound belonging to the isatin class. Its chemical and
physical properties are summarized in the tables below.

Table 1: Chemical Identity of VU 0365114
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Identifier

Value

IUPAC Name

1-[(1,1'-Biphenyl)-4-ylmethyl]-5-
(trifluoromethoxy)-1H-indole-2,3-dione

Molecular Formula C22H14F3NO3

Molecular Weight 397.35 g/mol
O=C(C1=CC(OC(F)

SMILES (F)F)=CC=C1N2CC3=CC=C(C4=CC=CC=C4)C
=C3)C2=0

CAS Number 1208222-39-2[1]

Table 2: Physicochemical Properties of VU 0365114

Property Value Notes
Appearance Light yellow to orange solid
For in vivo studies,
Sparingly soluble in aqueous formulations with PEG300,
Solubility solutions. Soluble in DMSO (= Tween-80, and saline or corn
77.5 mg/mL) and EtOH. oil are used to improve
solubility.
Predicted values may be
Melting Point Data not available obtained from computational
models.
Predicted values may be
pKa Data not available obtained from computational
models.
Predicted values may be
logP Data not available obtained from computational
models.

Pharmacological Properties
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VU 0365114 exhibits two distinct pharmacological activities, each with a unique mechanism of
action and therapeutic potential.

Selective M5 Muscarinic Acetylcholine Receptor Positive
Allosteric Modulator (PAM)

VU 0365114 acts as a selective positive allosteric modulator of the M5 muscarinic acetylcholine
receptor. It potentiates the receptor's response to the endogenous ligand, acetylcholine, rather
than activating it directly.

Table 3: M5 PAM Activity of VU 0365114

Parameter Value Receptor Subtype
EC50 2.7 uM Human M5
Selectivity >30 uM M1, M2, M3, M4

The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq
family of G proteins. As a positive allosteric modulator, VU 0365114 binds to a site on the M5
receptor distinct from the acetylcholine binding site, enhancing the receptor's affinity for
acetylcholine and/or its efficacy in activating the Gq signaling cascade.

Upon activation, the Gaq subunit of the G protein activates phospholipase C (PLC), which then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind
to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium
(Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC),
leading to the phosphorylation of various downstream targets and a cellular response.
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Figure 1: M5 Receptor Gq Signaling Pathway.

Microtubule-Destabilizing Agent

More recently, VU 0365114 has been identified as a potent microtubule-destabilizing agent,
exhibiting broad-spectrum anticancer activity. This activity is independent of its effects on the

M5 muscarinic receptor.

VU 0365114 directly inhibits the polymerization of tubulin, the protein subunit of microtubules.
Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division,
particularly in the formation of the mitotic spindle. By disrupting microtubule dynamics, VU
0365114 causes a failure in the proper segregation of chromosomes during mitosis. This leads
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to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the
intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
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Figure 2: VU 0365114 Anticancer Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments involving VU 0365114 are provided below.
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In Vitro Calcium Mobilization Assay (for M5 PAM
Activity)

This assay is used to determine the potentiation of acetylcholine-induced intracellular calcium
increase by VU 0365114 in cells expressing the M5 receptor.

e Cell Culture: Culture CHO or HEK293 cells stably expressing the human M5 muscarinic
receptor in appropriate media.

e Dye Loading:

[¢]

Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

o

Wash cells with a buffered salt solution (e.g., HBSS).

o

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an
anion-transport inhibitor like probenecid for approximately 1 hour at 37°C.

o

Wash the cells to remove excess dye.
o Assay Procedure:

o Prepare serial dilutions of VU 0365114 and a fixed, sub-maximal concentration of

acetylcholine (e.g., EC20).
o Place the cell plate in a fluorescence plate reader (e.g., FLIPR).
o Add the VU 0365114 dilutions to the wells and incubate for a short period.

o Add the fixed concentration of acetylcholine to the wells and immediately measure the
fluorescence intensity over time.

» Data Analysis:
o Determine the peak fluorescence response for each well.

o Plot the response against the concentration of VU 0365114 to determine the EC50 for
potentiation.
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In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of VU 0365114 on the assembly of purified tubulin into
microtubules.

e Reagents:

[e]

Purified tubulin (>99%)

o

GTP-containing polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCI2, 0.5 mM EGTA, 1
mM GTP, pH 6.9)

o

Fluorescence reporter (e.g., DAPI)

[¢]

VU 0365114, positive control (e.g., colchicine), and negative control (e.g., DMSO)

e Procedure:

[e]

Prepare serial dilutions of VU 0365114 and control compounds.
o In a 96-well plate, add the compound dilutions.

o Onice, prepare a reaction mixture containing tubulin, polymerization buffer, and the
fluorescent reporter.

o Initiate the polymerization by adding the tubulin mixture to the wells and immediately
transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

o Measure the fluorescence intensity at regular intervals for 60-90 minutes.

o Data Analysis:

[e]

Plot fluorescence intensity versus time for each concentration.

o

Calculate the rate of polymerization and the maximum polymer mass.

[¢]

Determine the IC50 of VU 0365114 for tubulin polymerization inhibition.
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In Vivo Colorectal Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anticancer efficacy of VU 0365114
in a mouse xenograft model of colorectal cancer.

e Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
e Cell Culture and Implantation:
o Culture a human colorectal cancer cell line (e.g., HCT116 or SW620).
o Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
o Subcutaneously inject the cell suspension into the flank of each mouse.
e Tumor Growth and Treatment:
o Monitor tumor growth regularly using calipers.

o When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into
treatment and control groups.

o Prepare a formulation of VU 0365114 suitable for in vivo administration (e.g., in a vehicle
of DMSO, PEG300, Tween-80, and saline).

o Administer VU 0365114 and the vehicle control to the respective groups at a
predetermined dose and schedule (e.g., daily intraperitoneal injections).

» Efficacy Evaluation:
o Measure tumor volume and mouse body weight regularly throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for weighing and further
analysis (e.g., histology, western blotting).

o Data Analysis:

o Compare the tumor growth rates and final tumor weights between the treatment and
control groups to determine the antitumor efficacy of VU 0365114.
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Conclusion

VU 0365114 is a molecule of significant interest due to its dual pharmacological activities. Its
high selectivity as an M5 PAM makes it a valuable tool for studying the physiological roles of
the M5 receptor. Furthermore, its recently discovered function as a microtubule-destabilizing
agent with potent anticancer effects, particularly its ability to overcome multidrug resistance,
opens up new avenues for its therapeutic development in oncology. This technical guide
provides a foundational resource for researchers to further explore the potential of VU 0365114
in both neuroscience and cancer biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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